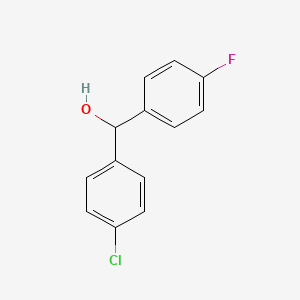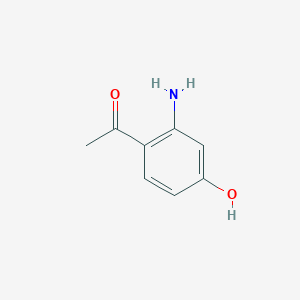
1-(2-アミノ-4-ヒドロキシフェニル)エタノン
概要
説明
1-(2-Amino-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is known for its unique chemical structure, which includes both an amino group and a hydroxy group attached to a phenyl ring, along with an ethanone group
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Its ability to interfere with bacterial communication systems suggests potential use in developing new antimicrobial therapies.
Industry: The compound’s unique chemical properties make it valuable in the production of specialized chemicals and materials.
作用機序
Target of Action
The primary targets of 1-(2-Amino-4-hydroxyphenyl)ethanone, also known as AHE, are the quorum sensing (QS) receptors in Pseudomonas aeruginosa . These receptors include LasR, RhlR, and PqsR . QS is a system that bacteria use to coordinate their behavior based on population density. In P. aeruginosa, QS controls the production of virulence factors and the formation of biofilms .
Mode of Action
AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones (AHLs), which are signaling molecules in the QS system . This suppression notably reduces the production of virulence factors in P. aeruginosa . AHE also suppresses the expressions of QS-related genes , thereby disturbing the QS system .
Biochemical Pathways
The disturbance in the QS system caused by AHE results in inhibited activity of antioxidant enzymes and enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa .
Pharmacokinetics
The minimum inhibitory concentration (mic) of ahe againstP. aeruginosa PAO1 has been measured , indicating that AHE can inhibit the growth of this bacterium at certain concentrations.
Result of Action
The result of AHE’s action is the attenuation of the virulence of P. aeruginosa . This is due to the impacts on the amino acid and nucleotide metabolism caused by enhanced oxidative stress . The vegetable infection assay showed that the virulence of P. aeruginosa PAO1 was notably reduced .
Action Environment
The action of AHE can be influenced by environmental factors. For instance, AHE should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the stability and efficacy of AHE. Furthermore, AHE was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus isolated from the leaves of Punica granatum . This suggests that the production of AHE might be influenced by the environmental conditions where P. liquidambari S47 grows.
生化学分析
Biochemical Properties
1-(2-Amino-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. It interacts with enzymes, proteins, and other biomolecules involved in quorum sensing pathways. For instance, it has been shown to suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa . This interaction disrupts the quorum sensing system, leading to inhibited activity of antioxidant enzymes and enhanced oxidative stress .
Cellular Effects
1-(2-Amino-4-hydroxyphenyl)ethanone has notable effects on various types of cells and cellular processes. In Pseudomonas aeruginosa, it influences cell function by disturbing the quorum sensing system, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress quorum sensing-related gene expressions results in reduced virulence and altered metabolic activities .
Molecular Mechanism
At the molecular level, 1-(2-Amino-4-hydroxyphenyl)ethanone exerts its effects through binding interactions with biomolecules involved in quorum sensing. It inhibits the transcriptional levels of key genes such as traI and traR, which are essential for quorum sensing in Agrobacterium tumefaciens . This inhibition leads to a decrease in the production of signaling molecules and a disruption of the quorum sensing system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Amino-4-hydroxyphenyl)ethanone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound results in enhanced oxidative stress and disturbed metabolism in Agrobacterium tumefaciens . These long-term effects can lead to significant changes in cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of 1-(2-Amino-4-hydroxyphenyl)ethanone vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits quorum sensing and reduces virulence without causing significant toxicity . At higher doses, it may lead to adverse effects such as increased oxidative stress and disrupted metabolic pathways . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.
Metabolic Pathways
1-(2-Amino-4-hydroxyphenyl)ethanone is involved in metabolic pathways related to quorum sensing and oxidative stress. It interacts with enzymes and cofactors that regulate the production of signaling molecules and antioxidant enzymes . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism and overall cell function .
Transport and Distribution
Within cells and tissues, 1-(2-Amino-4-hydroxyphenyl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of the compound play a crucial role in its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of 1-(2-Amino-4-hydroxyphenyl)ethanone is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, leading to targeted and efficient biochemical interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. The reaction is carried out in ethylene dichloride as a solvent, with dried hydrogen chloride gas introduced at temperatures between 30-60°C, preferably 35-45°C . The intermediate imine layer formed during the reaction is separated and hydrolyzed to yield the desired compound.
Industrial Production Methods: Industrial production of 1-(2-Amino-4-hydroxyphenyl)ethanone typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The separated ethylene dichloride layer can be reused as a solvent for subsequent reactions, enhancing the overall efficiency of the process .
化学反応の分析
Types of Reactions: 1-(2-Amino-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and hydroxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
類似化合物との比較
1-(2-Amino-4-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
2-Hydroxyacetophenone: Similar in structure but lacks the amino group.
4-Hydroxyacetophenone: Similar but with the hydroxy group in a different position.
2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group in addition to the hydroxy group.
Uniqueness: The presence of both amino and hydroxy groups on the phenyl ring, along with the ethanone group, gives 1-(2-Amino-4-hydroxyphenyl)ethanone unique chemical properties and reactivity compared to its analogs. This combination of functional groups contributes to its potential as a versatile intermediate in organic synthesis and its biological activity as a quorum sensing inhibitor.
特性
IUPAC Name |
1-(2-amino-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBOMDRAHLOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561255 | |
| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90033-64-0 | |
| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


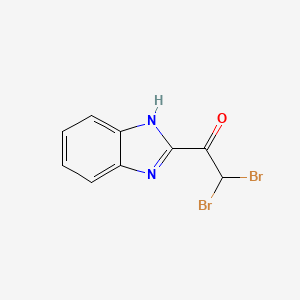

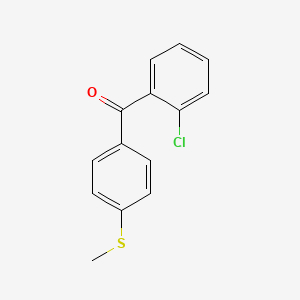
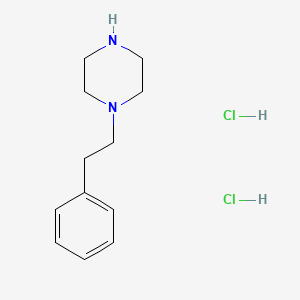

![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)
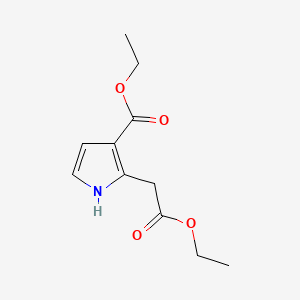

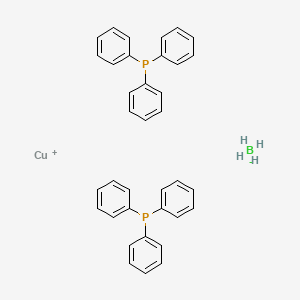
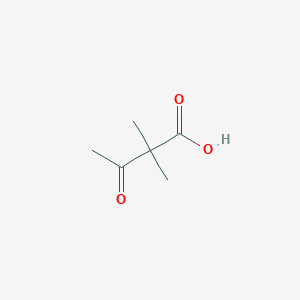
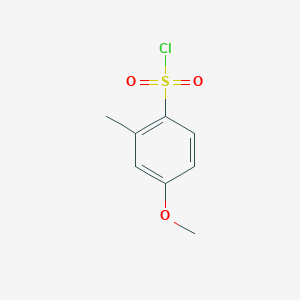
![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)
